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Introduction

Irtemazole (also known by its development code R 60844) is a benzimidazole derivative
investigated for its uricosuric properties. Developed by Janssen Pharmaceutica, a subsidiary of
Johnson & Johnson, Irtemazole showed initial promise as a therapeutic agent for conditions
associated with hyperuricemia, such as gout. This technical guide provides a comprehensive
overview of the available scientific and clinical data on Irtemazole, focusing on its discovery,
development, mechanism of action, and pharmacodynamic properties. While the development
of Irtemazole appears to have been discontinued, the information gathered offers valuable
insights for researchers in the field of uricosuric agent development.

Discovery and Development History

Irtemazole was developed by Johnson and Johnson's pharmaceutical branch, Janssen
Pharmaceutica. It was identified as a uricosuric agent, a class of drugs that increases the
excretion of uric acid in the urine. The compound, designated R 60844, progressed to Phase Il
clinical trials. However, detailed information regarding the specific timeline of its discovery, the
lead optimization process, and the ultimate reasons for the cessation of its development are
not extensively documented in publicly available literature. The limited number of publications
suggests that its clinical development was likely terminated before reaching advanced stages.
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Pharmacodynamics in Healthy Volunteers

Several studies conducted in healthy, normouricemic subjects have elucidated the
pharmacodynamic profile of Irtemazole. These studies consistently demonstrate a rapid and

dose-dependent uricosuric effect.

Table 1: Effect of a Single 50 mg Oral Dose of Irtemazole

on Plasma Uric Acid

Time Post-Dose

Mean Decrease in Plasma Uric Acid (%)

1 hour Onset of decrease observed
6-12 hours 46.5%
24 hours 15.4% - 30.0% (average 24.7%)

Data from a study in healthy subjects.[1]

Table 2: Effect of a Single 50 mg Oral Dose of Irtemazole

E | Uric Acid E : | Cl

Onset of Effect

Parameter
(post-dose)

Peak Effect (post-

Peak Value (Mean)
dose)

Renal Uric Acid
10-20 minutes

Excretion

15-55 minutes 197.4 mg/h

Uric Acid Clearance 10-20 minutes

15-55 minutes 78.4 ml/min

Data from a study in
ten healthy male

volunteers.[2]

Table 3: Dose-Dependent Uricosuric Effect of Irtemazole
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Dose Range Observation
12.5mg-37.5mg Dose-related increase in uricosuric effect
37.5 mg vs. 50 mg No essential difference in uricosuric effect

Data from a study in six healthy, normouricemic

subjects.[3]

Mechanism of Action

Irtemazole is classified as a uricosuric agent, indicating that its primary mechanism of action is
to increase the renal excretion of uric acid. While specific molecular studies on Irtemazole are
scarce, the established mechanism for most uricosuric drugs involves the inhibition of the urate
transporter 1 (URATL1), encoded by the SLC22A12 gene. URAT1 is located on the apical
membrane of proximal tubule cells in the kidneys and is responsible for the reabsorption of uric
acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, Irtemazole
likely blocks this reabsorption, leading to increased uric acid concentration in the urine and a
subsequent reduction of its levels in the plasma.
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Caption: Proposed mechanism of action of Irtemazole.

Experimental Protocols

Detailed experimental protocols for the studies on Irtemazole are not fully available in the
published literature. However, based on the summaries of the pharmacodynamic studies in
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healthy volunteers, the following general methodologies can be inferred:

Study Design: The studies were likely single-center, open-label, dose-escalation or single-dose
trials.

Participants: Healthy male volunteers with normal serum uric acid levels (normouricemic) were
recruited.

Intervention: Participants received single oral doses of Irtemazole, with dosages ranging from
12.5 mg to 50 mg.

Data Collection:

e Blood Sampling: Serial blood samples were collected at predefined time points before and
after drug administration to measure plasma uric acid concentrations.

» Urine Collection: Timed urine collections were performed to determine the rate of renal uric
acid excretion and to calculate uric acid clearance.

Analytical Methods: Plasma and urine samples were likely analyzed for uric acid content using
standard enzymatic or chromatographic methods.

Clinical Development

Irtemazole underwent Phase Il clinical trials. The primary objective of these trials would have
been to evaluate the efficacy and safety of Irtemazole in patients with hyperuricemia, likely
including those with gout. Key endpoints would have included the reduction in serum uric acid
levels, the frequency of gout flares, and the overall safety and tolerability profile of the drug.
Unfortunately, the results of these Phase Il studies have not been published, and it is presumed
that the development of Irtemazole was discontinued at this stage.

Chemical Synthesis

A specific, detailed synthesis protocol for Irtemazole (5-((1H-imidazol-1-yl)phenylmethyl)-2-
methyl-1H-benzimidazole) is not described in the available literature. However, a plausible
synthetic route can be proposed based on established methods for the synthesis of
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benzimidazole derivatives. The general approach involves the condensation of an o-
phenylenediamine derivative with a carboxylic acid or its equivalent.
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Caption: Plausible synthetic workflow for Irtemazole.

Conclusion

Irtemazole was a promising uricosuric agent developed by Janssen Pharmaceutica that
demonstrated a rapid and potent effect on increasing renal uric acid excretion in early-stage
human studies. Its likely mechanism of action, inhibition of the URAT1 transporter, is a well-
established target for the treatment of hyperuricemia. Despite its early promise, the
development of Irtemazole was not pursued beyond Phase Il clinical trials, and detailed
information on its discovery, full clinical trial results, and a specific synthesis method remains
largely unavailable. The data presented in this guide, compiled from the limited existing
literature, provides a technical overview of what is known about Irtemazole and may serve as a
useful reference for researchers working on the development of novel therapies for gout and
other hyperuricemic conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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